

physical and chemical characteristics of 7-Methyl-5-nitroisatin

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Compound of Interest

Compound Name: 7-Methyl-5-nitroisatin

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An In-depth Technical Guide to **7-Methyl-5-nitroisatin**: Properties, Synthesis, and Applications

Introduction

7-Methyl-5-nitroisatin is a heterocyclic organic compound built upon the versatile isatin (1H-indole-2,3-dione) scaffold. The isatin core is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and its ability to serve as a precursor for a wide array of biologically active molecules.[1] The strategic placement of a methyl group at the 7-position and a nitro group at the 5-position modifies the electronic and steric properties of the parent molecule, opening new avenues for drug design and chemical synthesis. This guide provides a comprehensive overview of the known and inferred characteristics of **7-Methyl-5-nitroisatin**, offering insights for researchers in chemical synthesis and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundation of all subsequent research. The key identifiers for **7-Methyl-5-nitroisatin** are summarized below.

Identifier	Value	Source
IUPAC Name	7-Methyl-5-nitro-1H-indole-2,3-dione	N/A
CAS Number	70343-13-4	[2]
Molecular Formula	C ₉ H ₆ N ₂ O ₄	[2]
Molecular Weight	206.15 g/mol	[2]
Canonical SMILES	<chem>CC1=C2C(=CC(=C1)-[O-])NC(=O)C2=O</chem>	N/A
InChI Key	(Inferred)	N/A

The molecule consists of a bicyclic indole core with two ketone groups at positions 2 and 3. An electron-donating methyl group is attached at position 7 of the benzene ring, while a strong electron-withdrawing nitro group is at position 5. This substitution pattern creates a unique electronic environment that influences the molecule's reactivity and intermolecular interactions.

Physical and Chemical Properties

Direct experimental data for **7-Methyl-5-nitroisatin** is limited. However, its properties can be reliably inferred from data on closely related analogues, such as 5-nitroisatin and 5-methylisatin.

Physical Characteristics

Property	Inferred Value	Basis for Inference & Remarks
Appearance	Yellow to orange crystalline powder	Based on the orange-yellow color of 5-nitroisatin.[3][4] The solid form is typical for isatin derivatives.[5][6]
Melting Point	> 200 °C (likely with decomposition)	5-Nitroisatin decomposes at 251 °C[3][5], while 5-methylisatin decomposes at 180 °C.[6] The high polarity from the nitro group suggests a high melting point.
Solubility	Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.	Isatin derivatives generally show low water solubility but are soluble in organic solvents like methanol.[6]
Storage	Store at room temperature in a dry, well-ventilated place.	Recommended storage conditions for stable chemical reagents.[2]

Chemical Reactivity

The reactivity of **7-Methyl-5-nitroisatin** is governed by its functional groups:

- **C3-Ketone:** The ketone at the 3-position is highly electrophilic and is the primary site for nucleophilic attack. This is the key to synthesizing a vast number of derivatives, such as Schiff bases and spirocyclic compounds.[7]
- **Aromatic Ring:** The nitro group is a powerful deactivating group, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. Conversely, the methyl group is a weak activating group.
- **N1-Amide Proton:** The proton on the indole nitrogen is acidic (pKa of 5-nitroisatin is ~8.06[3]) and can be removed by a base, allowing for N-alkylation or other modifications at this

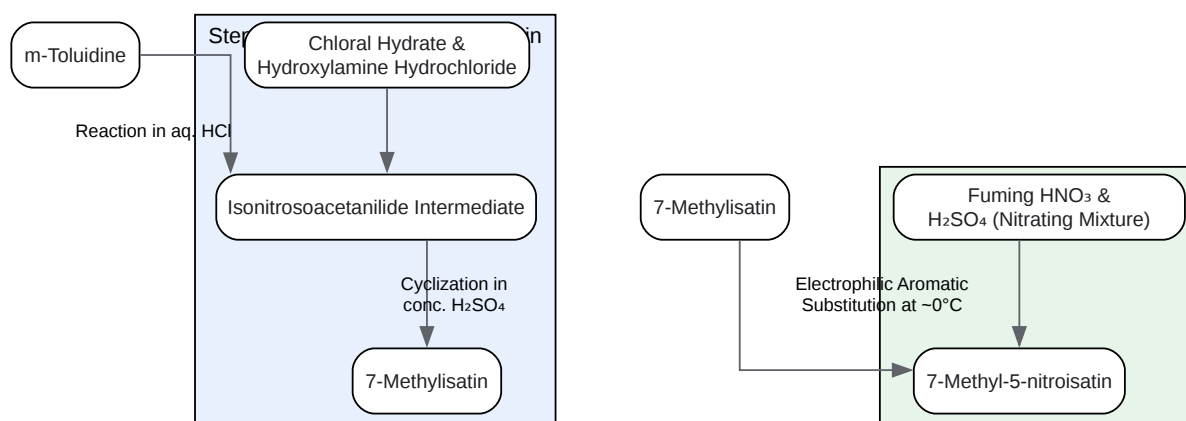
position.

The compound is expected to be stable under normal laboratory conditions but is incompatible with strong oxidizing agents and strong bases.[8]

Synthesis Pathway

While a specific, published synthesis for **7-Methyl-5-nitroisatin** is not readily available, a logical and efficient pathway can be designed based on established isatin synthesis methodologies. A plausible two-step approach starting from m-toluidine is outlined below. This approach leverages the Sandmeyer isatin synthesis procedure.

Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis of **7-Methyl-5-nitroisatin**.

Experimental Protocol: Synthesis of 7-Methyl-5-nitroisatin

Disclaimer: This is a theoretical protocol based on analogous reactions. It must be performed with all appropriate safety precautions in a fume hood by trained personnel.

Part 1: Synthesis of 7-Methylisatin (precursor)

- Preparation of Isonitroso-m-methylacetanilide:
 - In a 1 L flask, dissolve 50 g of chloral hydrate and 120 g of sodium sulfate in 300 mL of water.
 - In a separate flask, prepare a solution of 30 g of m-toluidine and 25 mL of concentrated hydrochloric acid in 200 mL of water.
 - Add the m-toluidine solution to the chloral hydrate solution.
 - Prepare a solution of 45 g of hydroxylamine hydrochloride in 100 mL of water and add it to the main reaction mixture.
 - Heat the mixture gently until a vigorous reaction begins. Control the heating to maintain a steady reaction.
 - After the reaction subsides, cool the mixture in an ice bath. The isonitroso intermediate will precipitate.
 - Filter the solid, wash with cold water, and dry thoroughly.
- Cyclization to 7-Methylisatin:
 - Carefully and slowly add 50 g of the dried isonitroso intermediate to 250 g of concentrated sulfuric acid, keeping the temperature below 60°C with an ice bath.
 - Once the addition is complete, allow the mixture to stand at room temperature for one hour.
 - Pour the reaction mixture onto 1 kg of crushed ice.
 - The 7-methylisatin product will precipitate. Filter the solid, wash extensively with cold water until the washings are neutral, and dry.

Part 2: Nitration to **7-Methyl-5-nitroisatin**

- Preparation:
 - In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 20 mL of concentrated sulfuric acid. Cool to 0°C.
 - Slowly add 10 g of the synthesized 7-methylisatin to the cold sulfuric acid, ensuring the temperature does not rise above 5°C. Stir until fully dissolved.
- Nitration Reaction:
 - Prepare a nitrating mixture by carefully adding 4 mL of fuming nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cold.
 - Add the cold nitrating mixture dropwise to the dissolved 7-methylisatin solution over 30 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.
 - After the addition is complete, stir the reaction mixture in the ice bath for an additional 2 hours.
- Work-up and Purification:
 - Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow-orange solid will precipitate.
 - Allow the ice to melt, then filter the crude **7-Methyl-5-nitroisatin**.
 - Wash the solid thoroughly with large volumes of cold water until the filtrate is neutral to litmus paper.
 - Recrystallize the crude product from ethanol or glacial acetic acid to obtain the purified compound. Dry under vacuum.

Applications in Research and Drug Development

The isatin scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown a remarkable range of biological activities. **7-Methyl-5-nitroisatin** serves as a key intermediate for synthesizing novel compounds with potential applications as:

- **Anticancer Agents:** The 5-nitroisatin moiety is a component of various compounds evaluated for their anticancer properties, particularly against breast cancer cell lines.[9][10] The substitution pattern on **7-Methyl-5-nitroisatin** could be exploited to develop new kinase inhibitors or antiproliferative drugs.[1][11]
- **Antimicrobial and Antiviral Agents:** Isatin derivatives are well-documented as precursors for compounds with antibacterial, antifungal, and anti-HIV activity.[3]
- **Enzyme Inhibitors:** The isatin core is present in inhibitors of various enzymes, including caspases, proteases, and transglutaminase 2.

The specific combination of the methyl and nitro groups makes this molecule a valuable building block for creating libraries of new chemical entities for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) exists for **7-Methyl-5-nitroisatin**. Therefore, handling precautions must be based on data from structurally similar hazardous compounds, such as 5-nitroisatin.

- **Hazard Statements (Inferred):**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
 - The toxicological properties have not been fully investigated.[8]
- **Precautionary Measures:**
 - **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Eyewash stations and safety showers should be readily accessible.[8]
 - **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[8] If dust formation is likely, use a NIOSH/MSHA-approved respirator.[8]

- Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[13] Wash hands thoroughly after handling.
- Fire Safety: In case of fire, use appropriate extinguishing media. Combustion may produce hazardous decomposition products, including nitrogen oxides (NO_x) and carbon monoxide (CO).[8][14]

Conclusion

7-Methyl-5-nitroisatin is a promising heterocyclic building block with significant potential for the synthesis of novel bioactive compounds. While direct experimental data is sparse, its physical and chemical properties can be reliably inferred from related molecules. The strategic placement of its functional groups provides a reactive framework for creating diverse chemical libraries for drug discovery, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of **7-Methyl-5-nitroisatin** is warranted to fully explore its therapeutic potential.

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